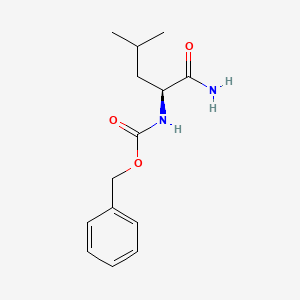

(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

説明

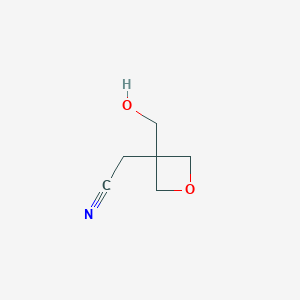

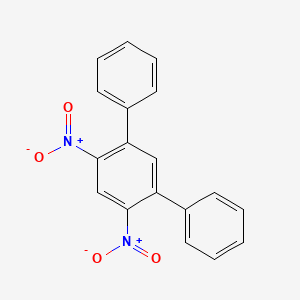

“(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate” is a leucine derivative . It has a molecular formula of C11H22N2O3 . The compound is also known by other names such as “(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate”, “BoC-L-leucine amide”, and "tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate" .

Molecular Structure Analysis

The compound has a molecular weight of 230.30 g/mol . Its IUPAC name is "tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate" . The InChI string and the canonical SMILES representation are also available .Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.30 g/mol . It has a XLogP3 value of 1.3, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a topological polar surface area of 81.4 Ų .科学的研究の応用

Antimitotic Agents

- Research Insights : Compounds like (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate have shown significant activity in various biological systems, particularly in the context of antimitotic agents. The S-isomer has demonstrated more potency than its R-isomer counterpart in biological assays (Temple & Rener, 1992).

Enzyme Inhibition

- Research Insights : Carbamate derivatives, such as the one , have been actively explored for their inhibitory properties on enzymes like butyrylcholinesterase (BChE). These compounds have displayed significant inhibitory activities, surpassing even clinically used drugs in some cases. This suggests a potential application in diseases where enzyme inhibition is therapeutic (Magar et al., 2021).

Antitumor Applications

- Research Insights : Certain carbamate derivatives have shown promising results against various types of tumors, including lymphoid leukemia and melanotic melanoma. The effectiveness of these compounds is influenced by factors like the vehicle used for drug delivery and the route of administration (Atassi & Tagnon, 1975).

Sustainable Chemical Synthesis

- Research Insights : Advances in the synthesis of carbamates, including (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, have been made using eco-friendly methods. Mechanochemical techniques offer a sustainable approach to synthesizing these compounds, potentially reducing environmental impact and enhancing reactivity under mild conditions (Lanzillotto et al., 2015).

Spectroscopic and Electronic Properties

- Research Insights : Comprehensive studies have been conducted on the vibrational and electronic properties of carbamate molecules like Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, which can provide insights into the physical and chemical characteristics of similar carbamate derivatives (Rao et al., 2016).

Agricultural Applications

- Research Insights : In agriculture, compounds such as Methyl-2-benzimidazole carbamate (a related compound) have been used in novel formulations for sustained release, offering potential benefits like enhanced efficiency, reduced environmental impact, and improved safety profiles (Campos et al., 2015).

作用機序

Target of Action

Z-LEU-NH2, also known as z-l-leucine amide or (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, is a small bio-active peptide . It primarily targets the neurokinin-1 receptor (NK1R) , a G protein-coupled receptor . The NK1R is involved in various physiological functions such as inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .

Mode of Action

The biological actions of Z-LEU-NH2 are mainly mediated through its interaction with the NK1R . It is involved in the initiation and activation of signaling pathways involved in various biological processes . Z-LEU-NH2 may contribute to triggering a variety of effector mechanisms including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .

Biochemical Pathways

Z-LEU-NH2 affects the signaling pathways of the NK1R system . These pathways have implications in different steps of various biological processes, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Result of Action

The result of Z-LEU-NH2’s action is primarily observed in its role in various biological processes. It has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

特性

IUPAC Name |

benzyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEYMGMOBIYUOV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473234 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate | |

CAS RN |

4801-79-0 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)

![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)